Phosphoguanidinoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

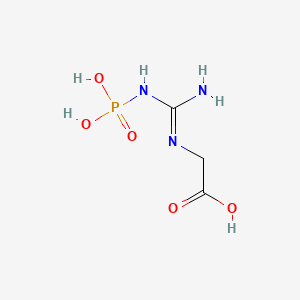

Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).

科学的研究の応用

Biochemical Properties

Phosphoguanidinoacetate is characterized by its structural similarity to phosphocreatine, a key energy buffer in muscle and brain tissues. It serves as an important substrate in high-energy phosphate transfer reactions, particularly in conditions where creatine is deficient. The compound's ability to participate in metabolic pathways makes it a subject of interest for understanding energy homeostasis in various biological systems.

Physiological Relevance

-

Energy Metabolism :

- This compound has been shown to partly compensate for the lack of phosphocreatine in skeletal muscle during ischemic stress. In studies involving GAMT knockout mice (which lack guanidinoacetate methyltransferase), this compound levels increased significantly, indicating its role as an alternative energy source under conditions of creatine deficiency .

- Creatine Deficiency Syndromes :

Case Studies

-

GAMT Knockout Mouse Model :

- In a study utilizing GAMT knockout mice, researchers observed that despite the absence of creatine, these mice could utilize this compound for high-energy phosphate transfer during ischemic events. The recovery rate of this compound after ischemia was notably reduced compared to that of wild-type mice's phosphocreatine recovery .

-

Biochemical Adaptations :

- Another study highlighted that GAMT deficiency leads to significant alterations in guanidino compound levels within the brain and skeletal muscle. The increased levels of this compound were linked to adaptations that may mitigate some effects of energy depletion but also contributed to increased oxidative stress and altered enzyme activities .

Data Tables

| Study | Model | Findings | Key Measurements |

|---|---|---|---|

| Study 1 | GAMT Knockout Mice | Increased use of this compound during ischemia | 31P MR spectroscopy showed elevated PGua levels |

| Study 2 | Biochemical Analysis | Altered guanidino compound levels correlated with metabolic dysfunction | Elevated GAA and PGua levels; decreased antioxidant defenses |

Therapeutic Implications

The findings surrounding this compound suggest potential therapeutic avenues for conditions associated with impaired energy metabolism. By understanding how this compound functions as a substitute for phosphocreatine, researchers may develop strategies to enhance energy availability in tissues affected by creatine deficiencies or other metabolic disorders.

特性

CAS番号 |

5115-19-5 |

|---|---|

分子式 |

C3H8N3O5P |

分子量 |

197.09 g/mol |

IUPAC名 |

2-[[amino-(phosphonoamino)methylidene]amino]acetic acid |

InChI |

InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11) |

InChIキー |

UUZLOPBEONRDRY-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)N=C(N)NP(=O)(O)O |

正規SMILES |

C(C(=O)O)N=C(N)NP(=O)(O)O |

Key on ui other cas no. |

5115-19-5 |

物理的記述 |

Solid |

同義語 |

phosphoglycocyamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。